2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide
Description
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide (IUPAC name: 5-(aminosulfonyl)-4-chloro-2-[(phenylmethyl)amino]benzamide) is a benzamide derivative with a molecular formula of C₁₄H₁₄ClN₃O₃S and a molecular weight of 355.8 g/mol. Its canonical SMILES representation is O=C(N)C1=CC(=C(Cl)C=C1NCC=2C=CC=CC2)S(=O)(=O)N, highlighting key functional groups: a benzylamino (-NHCH₂C₆H₅) substituent at position 2, a chlorine atom at position 4, and a sulfamoyl (-SO₂NH₂) group at position 5 . The compound is structurally related to diuretics and carbonic anhydrase inhibitors due to its sulfonamide moiety, though its specific pharmacological applications remain under investigation.
Properties
CAS No. |
4793-61-7 |
|---|---|
Molecular Formula |
C14H14ClN3O3S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-(benzylamino)-4-chloro-5-sulfamoylbenzamide |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-7-12(18-8-9-4-2-1-3-5-9)10(14(16)19)6-13(11)22(17,20)21/h1-7,18H,8H2,(H2,16,19)(H2,17,20,21) |
InChI Key |
RHUWQQVQZFRKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2C(=O)N)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Chlorination: The amino group is then chlorinated to introduce the chloro substituent.
Sulphamoylation: The sulphamoyl group is introduced through a reaction with a suitable sulphamoylating agent.
Benzylation: Finally, the benzyl group is introduced via a benzylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 4 undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups.
Mechanistic Insight : The electron-withdrawing sulphamoyl group activates the chloro substituent for nucleophilic displacement, with aromatic thiols demonstrating higher reactivity compared to aliphatic counterparts .
Oxidation Reactions
The benzylamino group undergoes oxidation, forming stable N-oxide derivatives.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | Acidic aqueous media | N-Oxide derivatives | Oxidation targets the amine group exclusively. |
| H₂O₂ | Methanol, 50°C | Benzylamide N-oxide | No ring oxidation observed under mild conditions. |
Significance : N-Oxidation enhances solubility and modulates biological activity by altering electronic properties.
Hydrolysis Reactions
The amide bond and sulphamoyl group are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Site | Conditions | Products | Kinetics |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 12h | 5-Sulphamoylbenzoic acid | Complete conversion observed at 12h. |
| Sulphamoyl hydrolysis | NaOH (10%), 80°C, 6h | Desulphonated benzamide derivative | Partial decomposition under strong bases. |
Application : Hydrolysis is critical for prodrug activation or metabolite studies.
Condensation Reactions
The primary amine in the benzylamino group participates in condensation with carbonyl compounds.
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Aldehydes | EtOH, RT, 24h | Schiff base derivatives | 70–85% |
| Ketones | Toluene, reflux, 48h | Imine-linked conjugates | 50–65% |
Utility : These reactions enable the synthesis of hybrid molecules for structure-activity relationship (SAR) studies.
Reduction Reactions
The chloro group can be reduced under catalytic hydrogenation conditions.
| Reducing Agent | Conditions | Product | Catalyst |
|---|---|---|---|
| H₂, Pd/C | MeOH, 25°C, 6h | 4-Dechloro derivative | 10% Pd/C |
| LiAlH₄ | THF, 0°C → RT, 2h | Reduced amide to amine | Not applicable |
Challenges : Over-reduction of the sulphamoyl group occurs with strong reductants like LiAlH₄.
Structural Modifications for Biological Activity
Modifications at the sulphamoyl group significantly impact carbonic anhydrase (CA) inhibition:
| Derivative | CAIX Affinity (K_d) | Selectivity Over CAII | Reference |
|---|---|---|---|
| 4-Cyclohexylthio derivative | 0.12 nM | >100-fold | |
| 2-Bromo-4-substituted | 0.08 pM (intrinsic) | >1,000-fold |
Key Insight : Substituents at positions 2 and 4 fine-tune selectivity for CAIX, a cancer-associated isoform .
Scientific Research Applications
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the chloro and sulphamoyl groups can participate in various interactions, including hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility: The target compound’s benzylamino group allows for diversification via reductive amination or cross-coupling, unlike the methoxy or amino groups in analogs .
- Hydrogen-Bonding Networks : Evidence from related hydrazinecarbodithioate compounds (e.g., N-H···O and O-H···S interactions in crystals ) suggests that the sulfamoyl group in the target compound may stabilize crystal lattices or protein-ligand complexes.
- Pharmacological Potential: Structural parallels to Metolazone and Bumetanide indicate possible diuretic or antihypertensive applications, but the benzylamino group’s role requires further in vivo validation.
Biological Activity
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide (CAS No. 4793-61-7) is a sulphonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which comprises a benzene ring substituted with various functional groups that contribute to its biological properties.
- Molecular Formula : C14H14ClN3O3S
- Molecular Weight : 339.79 g/mol
- IUPAC Name : 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide
The biological activity of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide is primarily attributed to its ability to interact with various biological targets. The sulphonamide moiety is known for its role as a carbonic anhydrase inhibitor, which can affect the physiological processes involving bicarbonate and pH regulation. Additionally, the benzylamine structure may facilitate interactions with enzyme active sites, enhancing the compound's inhibitory effects on specific targets.
Antimicrobial Activity
Research indicates that sulphonamide derivatives exhibit significant antimicrobial properties. The presence of the sulphonamide group in 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide suggests potential effectiveness against bacterial infections. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzamide derivatives. For instance, compounds bearing similar functional groups have demonstrated inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The structure-activity relationship (SAR) analysis suggests that modifications in the benzamide scaffold can enhance inhibitory potency, making this compound a candidate for further investigation in diabetes management .
Anticancer Activity
The anticancer properties of sulphonamides have been documented extensively. Compounds similar to 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of electron-withdrawing and electron-donating groups in the aromatic rings can significantly influence their anticancer efficacy .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step functionalization of a benzamide scaffold. Key steps include:
- Chlorination : Introduce the chloro group at position 4 using reagents like chlorosulphonic acid under controlled temperatures (0–5°C) to minimize side reactions .
- Sulfamoylation : Incorporate the sulphamoyl group via reaction with sulfamoyl chloride in anhydrous THF, requiring inert atmosphere conditions to prevent hydrolysis .
- Benzylation : Attach the benzylamine moiety using nucleophilic substitution with benzylamine in DCM, catalyzed by triethylamine for optimal nucleophilicity .
- Table 1 : Reaction Optimization
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Chlorination | ClSO₃H, 0–5°C, 12 h | 85–90% |
| Sulfamoylation | SO₂Cl₂, THF, N₂, 24 h | 70–75% |
| Benzylation | BnNH₂, Et₃N, DCM, rt | 60–65% |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro at C4, sulphamoyl at C5) via distinct chemical shifts (e.g., sulphamoyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 365.05) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the benzamide core and orientation of the benzyl group .
Q. What are the primary biological targets or assays for evaluating this compound's activity?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
- Cell-Based Studies : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7) using MTT assays, with cisplatin as a positive control .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity and selectivity?
- Methodology :
- SAR Studies : Compare analogues (e.g., replacing benzyl with thienyl or morpholinyl groups) to determine pharmacophore requirements. For example:
- Fluorine substitution at the benzyl ring enhances metabolic stability (t₁/₂ increased by 2-fold in liver microsomes) .
- Chloro-to-methoxy substitution reduces cytotoxicity (IC₅₀ shifts from 1.2 µM to >10 µM in HeLa cells) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like HDACs, correlating with experimental IC₅₀ values .
Q. How can conflicting data on enzyme inhibition potency be resolved?
- Methodology :
- Assay Standardization : Control variables like buffer pH (e.g., Tris-HCl vs. PBS) and ATP concentration in kinase assays .
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Table 2 : Case Study on HDAC Inhibition
| Assay Type | Reported IC₅₀ (µM) | Proposed Discrepancy Source |
|---|---|---|
| Fluorometric | 0.8 ± 0.1 | Substrate preference (e.g., HDAC6 vs. HDAC1) |
| SPR | 2.3 ± 0.4 | Non-competitive inhibition mechanism |
Q. What strategies improve the compound's stability under physiological conditions?
- Methodology :
- Degradation Studies : Accelerated stability testing in simulated gastric fluid (pH 1.2) identifies major degradation products (e.g., hydrolyzed benzamide via LC-MS) .
- Formulation Optimization : Encapsulation in PEG-PLGA nanoparticles increases plasma half-life from 2 h to 8 h in rodent models .
Q. How does the compound interact with serum proteins, and how does this affect bioavailability?
- Methodology :
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (e.g., 12% binding to albumin vs. 28% to α-1-acid glycoprotein) .
- Pharmacokinetic Modeling : Establish compartmental models (e.g., two-compartment) using data from IV/oral dosing in rats .
Contradictions and Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
